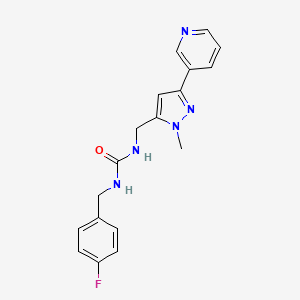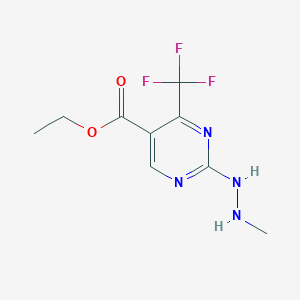
Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETP, and it is a pyrimidine derivative. ETP has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of ETP is not fully understood. However, it is believed that the compound works by inhibiting the activity of various enzymes and proteins in the body. ETP has been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. This inhibition leads to the inhibition of cell growth and division, making ETP a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
ETP has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of dihydrofolate reductase, as mentioned earlier. It has also been found to inhibit the activity of thymidylate synthase, which is another enzyme that is essential for the synthesis of DNA. This inhibition leads to the inhibition of cell growth and division, making ETP a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using ETP in lab experiments is its high purity and yield. The compound is relatively easy to synthesize, and the yield of the reaction is typically high. This makes it an ideal compound for use in various experiments.
One of the limitations of using ETP in lab experiments is its potential toxicity. The compound has been found to be toxic to some cells, and caution should be taken when handling it. Additionally, the mechanism of action of ETP is not fully understood, which makes it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for the research of ETP. One of the areas of research is the development of ETP-based drugs for the treatment of cancer. ETP has shown promising anti-cancer activity, and further research is needed to determine its efficacy in clinical trials.
Another area of research is the development of ETP-based drugs for the treatment of inflammatory diseases. ETP has shown promising anti-inflammatory activity, and further research is needed to determine its efficacy in clinical trials.
Finally, further research is needed to determine the mechanism of action of ETP. Understanding the mechanism of action will help researchers design experiments that target specific pathways, making it easier to develop drugs that are more effective and have fewer side effects.
Conclusion:
In conclusion, ETP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. ETP works by inhibiting the activity of various enzymes and proteins in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Understanding the mechanism of action of ETP will help researchers develop drugs that are more effective and have fewer side effects.
合成方法
The synthesis of ETP involves the reaction of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate with 2-methylhydrazine. The reaction takes place in the presence of a catalyst, and the product is obtained by purification through recrystallization. The yield of the reaction is typically high, and the purity of the product is also excellent.
科学研究应用
ETP has been extensively studied for its potential applications in various fields. One of the most significant areas of research has been in the field of cancer treatment. ETP has been found to have potent anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
ETP has also been found to have anti-inflammatory properties. The compound works by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This makes ETP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research for ETP has been in the field of virology. The compound has been found to have anti-viral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. ETP works by inhibiting the replication of the virus, making it a potential candidate for the treatment of viral infections.
属性
IUPAC Name |
ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c1-3-18-7(17)5-4-14-8(16-13-2)15-6(5)9(10,11)12/h4,13H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRGBMGRXRNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)


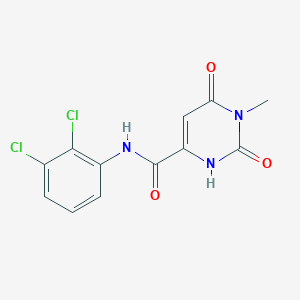
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)
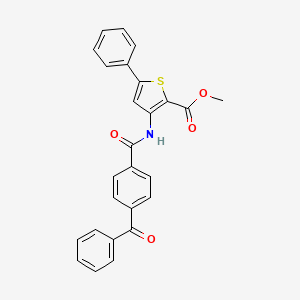
![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)
![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)
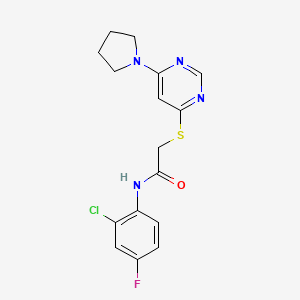
![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)
